molecular formula C9H15NO3S B15200728 Methyl 2-(1-oxidothiomorpholino)but-3-enoate

Methyl 2-(1-oxidothiomorpholino)but-3-enoate

Cat. No.: B15200728
M. Wt: 217.29 g/mol
InChI Key: IPFPUBSKHHCIBI-UHFFFAOYSA-N
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Description

Methyl 2-(1-oxidothiomorpholino)but-3-enoate is an organic compound that features a thiomorpholine ring with an oxidized sulfur atom and a but-3-enoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-oxidothiomorpholino)but-3-enoate typically involves the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.

    Oxidation of the Sulfur Atom: The sulfur atom in the thiomorpholine ring is oxidized using an oxidizing agent such as hydrogen peroxide or a peracid.

    Esterification: The final step involves the esterification of the oxidized thiomorpholine with but-3-enoic acid or its derivatives under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-oxidothiomorpholino)but-3-enoate undergoes various chemical reactions, including:

    Oxidation: Further oxidation of the sulfur atom can occur under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiomorpholine derivatives with reduced sulfur oxidation state.

    Substitution: Various substituted thiomorpholine and ester derivatives.

Scientific Research Applications

Methyl 2-(1-oxidothiomorpholino)but-3-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-oxidothiomorpholino)but-3-enoate involves its interaction with molecular targets such as enzymes and receptors. The oxidized sulfur atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(bromomethyl)but-3-enoate: Similar ester group but different substituents.

    Methyl 2-oxobut-3-enoate: Similar ester group but lacks the thiomorpholine ring.

    Methyl 3-[(tributylstannyl)methyl]but-3-enoate: Similar ester group but different substituents.

Uniqueness

Methyl 2-(1-oxidothiomorpholino)but-3-enoate is unique due to the presence of the oxidized thiomorpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

methyl 2-(1-oxo-1,4-thiazinan-4-yl)but-3-enoate

InChI

InChI=1S/C9H15NO3S/c1-3-8(9(11)13-2)10-4-6-14(12)7-5-10/h3,8H,1,4-7H2,2H3

InChI Key

IPFPUBSKHHCIBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C=C)N1CCS(=O)CC1

Origin of Product

United States

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